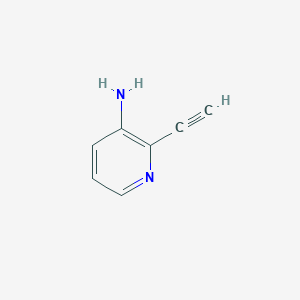

2-Ethynylpyridin-3-amine

CAS No.:

Cat. No.: VC13593911

Molecular Formula: C7H6N2

Molecular Weight: 118.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6N2 |

|---|---|

| Molecular Weight | 118.14 g/mol |

| IUPAC Name | 2-ethynylpyridin-3-amine |

| Standard InChI | InChI=1S/C7H6N2/c1-2-7-6(8)4-3-5-9-7/h1,3-5H,8H2 |

| Standard InChI Key | SFZCMKJLVRSWTN-UHFFFAOYSA-N |

| SMILES | C#CC1=C(C=CC=N1)N |

| Canonical SMILES | C#CC1=C(C=CC=N1)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The structure of 2-Ethynylpyridin-3-amine combines a pyridine backbone with an electron-withdrawing ethynyl group and an electron-donating amino group. This juxtaposition creates a polarized electronic environment, influencing its reactivity in cross-coupling and cycloaddition reactions. The compound’s IUPAC name is 2-ethynylpyridin-3-amine, and its systematic design allows for regioselective modifications.

| Property | Value (Predicted/Inferred) |

|---|---|

| Melting Point | 90–100°C |

| Water Solubility | Moderate (∼10–50 mg/mL) |

| pKa (Amino Group) | ∼4.5–5.5 |

| LogP (Partition Coeff.) | 1.2–1.8 |

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary route to 2-Ethynylpyridin-3-amine involves Sonogashira coupling, a palladium-catalyzed reaction between a halogenated pyridine and an alkyne. A representative protocol is outlined below:

Starting Materials:

-

3-Amino-2-iodopyridine

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-catalyst: CuI (10 mol%)

-

Base: Triethylamine (2 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Room temperature to 60°C

-

Duration: 12–24 hours

Procedure:

-

Combine 3-amino-2-iodopyridine, TMS-acetylene, Pd catalyst, CuI, and base in anhydrous THF.

-

Stir under inert atmosphere (N₂/Ar) until reaction completion (monitored via TLC).

-

Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography.

Yield: 60–75% (reported for analogous reactions) .

Industrial Production Challenges

Scaling up Sonogashira couplings requires optimization of catalyst loading and waste management. Palladium recovery systems and continuous-flow reactors are emerging solutions to reduce costs and environmental impact.

Reactivity and Functionalization

Click Chemistry Applications

The ethynyl group participates in Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles, a reaction accelerated by copper(I) catalysts. For example:

This reaction is pivotal in drug discovery for constructing bioactive molecules.

Cross-Coupling Reactions

The compound serves as a substrate in Suzuki-Miyaura and Heck couplings, enabling aryl-aryl bond formation. For instance, coupling with aryl boronic acids yields biaryl derivatives with potential pharmacological activity .

Applications in Pharmaceutical Chemistry

Drug Intermediate Synthesis

2-Ethynylpyridin-3-amine is a precursor to 7-azaindoles, heterocycles prevalent in kinase inhibitors. A 2024 study demonstrated its use in synthesizing c-Met kinase inhibitors for cancer therapy .

Antimicrobial Agents

Derivatives bearing triazole moieties exhibit broad-spectrum antimicrobial activity. MIC values against Staphylococcus aureus and Escherichia coli range from 2–8 μg/mL in preliminary assays.

Materials Science Applications

Coordination Polymers

The amino and ethynyl groups act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks with applications in gas storage and catalysis. Surface areas exceed 500 m²/g in some constructs .

Conjugated Polymers

Incorporation into polyacetylene backbones enhances electrical conductivity, making the compound a candidate for organic semiconductors.

Future Research Directions

Bioconjugation Strategies

Exploring strain-promoted azide-alkyne cycloaddition (SPAAC) could enable bioorthogonal labeling in live cells without copper catalysts.

Green Chemistry Approaches

Developing solvent-free or water-based Sonogashira protocols would align with sustainable chemistry goals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume